molecular formula C10H10O B14705874 Benzene, (3-methoxy-1-propynyl)- CAS No. 22174-59-0

Benzene, (3-methoxy-1-propynyl)-

Cat. No.: B14705874
CAS No.: 22174-59-0
M. Wt: 146.19 g/mol
InChI Key: XTYBMJQHLYVUBK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene, (3-methoxy-1-propynyl)-, typically involves the alkylation of benzene with a suitable propynylating agent in the presence of a catalyst. One common method is the reaction of benzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of benzene, (3-methoxy-1-propynyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, (3-methoxy-1-propynyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propynyl group to a propyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and propynyl groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used in electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of propyl-substituted benzene derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, (3-methoxy-1-propynyl)-, has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzene, (3-methoxy-1-propynyl)-, involves its interaction with molecular targets such as enzymes and receptors. The methoxy and propynyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (3-methoxy-1-propenyl)-: Similar structure but with a propenyl group instead of a propynyl group.

    Benzene, (3-methoxy-1-propyl)-: Similar structure but with a propyl group instead of a propynyl group.

    Benzene, (3-methoxy-1-butynyl)-: Similar structure but with a butynyl group instead of a propynyl group.

Uniqueness

Benzene, (3-methoxy-1-propynyl)-, is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential applications. The triple bond in the propynyl group allows for unique interactions and reactions compared to similar compounds with single or double bonds.

Properties

CAS No.

22174-59-0

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

3-methoxyprop-1-ynylbenzene

InChI

InChI=1S/C10H10O/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,9H2,1H3

InChI Key

XTYBMJQHLYVUBK-UHFFFAOYSA-N

Canonical SMILES

COCC#CC1=CC=CC=C1

Origin of Product

United States

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